molecular formula C10H14N4O B15302252 n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine

n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine

Cat. No.: B15302252
M. Wt: 206.24 g/mol
InChI Key: SMWNMEXJRMRWPR-UHFFFAOYSA-N
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Description

n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine is a heterocyclic compound featuring a benzo[c][1,2,5]oxadiazole core fused with a dihydrobenzene ring. The structure includes a methyl group at the N4 position and a propyl substituent at the C4 position, contributing to its unique steric and electronic profile. The oxadiazole ring (comprising two nitrogen and one oxygen atom) distinguishes it from sulfur-containing analogs like thiadiazoles.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

4-N-methyl-4-N-propyl-2,1,3-benzoxadiazole-4,7-diamine

InChI

InChI=1S/C10H14N4O/c1-3-6-14(2)8-5-4-7(11)9-10(8)13-15-12-9/h4-5H,3,6,11H2,1-2H3

InChI Key

SMWNMEXJRMRWPR-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=CC=C(C2=NON=C12)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its anti-infective properties .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Thiadiazole Derivatives: 5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine (): Features a sulfur atom in place of oxygen in the heterocycle, enhancing electron-withdrawing effects. The chlorine substituent at C5 increases polarity compared to the methyl/propyl groups in the target compound .
  • Oxathiin Derivatives: Benzo-1,4-oxathiins (): Contain both oxygen and sulfur in the heterocycle, differing from the oxadiazole core. Substituents like phenoxy groups (e.g., 5-(2-methylphenoxy)-4-phenyl-1,2,3-thiadiazole) introduce steric bulk and aromaticity, contrasting with the aliphatic propyl group in the target compound .

Substituent Effects

  • Chlorine and Aromatic Substituents: Found in compounds like 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine () and 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (), these groups enhance intermolecular interactions (e.g., halogen bonding) but reduce solubility in nonpolar solvents .

Physical and Electronic Properties

Property Target Compound 5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine 1,2,5-Thiadiazole 1,1-Dioxides
Heterocycle Oxadiazole Thiadiazole Thiadiazole dioxide
Key Substituents Methyl, propyl Chlorine Sulfur dioxide
Electron Effects Moderate electron-withdrawing Strong electron-withdrawing (Cl, S) Very strong electron-accepting
Solubility Likely high in nonpolar solvents Moderate in polar solvents High in polar aprotic solvents
Stability Expected thermal stability High (aromatic stabilization) Enhanced radical anion stability

Research Findings and Limitations

  • Key Insight : The methyl/propyl substituents in the target compound balance lipophilicity and steric hindrance, a critical advantage over polar thiadiazole derivatives in drug design .
  • Knowledge Gaps: Limited data on the target compound’s synthetic yield, spectroscopic characterization, and biological activity necessitate further studies.

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